molecular formula C16H21BF2O3 B1401266 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol CAS No. 1395282-06-0

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

Cat. No.: B1401266
CAS No.: 1395282-06-0
M. Wt: 310.1 g/mol
InChI Key: WORKTRLVXSOQIK-UHFFFAOYSA-N
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Description

Molecular Structure and Key Features

The compound’s structure consists of:

  • Cyclobutanol Backbone : A four-membered cyclobutane ring with a hydroxyl group (-OH) at the 1-position.
  • Difluorophenyl Substituent : A phenyl ring substituted with fluorine atoms at the 3- and 5-positions.
  • Tetramethyl Dioxaborolane Group : A boronate ester formed between boron and the diol pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), attached to the phenyl ring at the 4-position.

Molecular Formula :
$$
\text{C}{16}\text{H}{21}\text{BF}2\text{O}3
$$
Molecular Weight : 310.14 g/mol .

Property Value
CAS Number 1395282-06-0
IUPAC Name 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol
SMILES Code B1OC(C(O1)(C)C)(C)C (partial)

Nomenclature and Synonyms

The compound is commonly referred to by its systematic IUPAC name or abbreviated descriptors:

  • Alternative Names :
    • 1-(3,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutan-1-ol .
    • (4-(1-Hydroxycyclobutyl)-3,5-difluorophenyl)boronic acid pinacol ester .

Properties

IUPAC Name

1-[3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BF2O3/c1-14(2)15(3,4)22-17(21-14)13-11(18)8-10(9-12(13)19)16(20)6-5-7-16/h8-9,20H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORKTRLVXSOQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C3(CCC3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131650
Record name 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395282-06-0
Record name 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395282-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction

  • Starting materials: 1-(3,5-difluoro-4-bromophenyl)cyclobutanol and bis(pinacolato)diboron
  • Catalyst: Palladium complex (e.g., Pd(dppf)Cl2)
  • Base: Potassium acetate or similar mild base
  • Solvent: Typically 1,4-dioxane or dimethylformamide (DMF)
  • Temperature: 80–100 °C
  • Reaction time: Several hours (typically 6–24 h)
  • Atmosphere: Inert (nitrogen or argon)

The reaction mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Detailed Preparation Method

Step Reagents & Conditions Description Yield & Notes
1 1-(3,5-difluoro-4-bromophenyl)cyclobutanol (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), 1,4-dioxane, 90 °C, 12 h, N2 atmosphere The aryl bromide and bis(pinacolato)diboron are combined with palladium catalyst and base in solvent under inert atmosphere and heated to promote borylation. Typical yields range from 65% to 85% depending on purification and scale.
2 Purification by silica gel chromatography using hexane/ethyl acetate mixtures Post-reaction mixture is worked up by aqueous extraction and purified chromatographically to isolate the boronate ester product. Product obtained as a white to off-white solid with high purity (>95%).

Research Findings and Optimization

  • Catalyst and Base Selection: Pd(dppf)Cl2 is preferred for its stability and efficiency in borylation of aryl bromides bearing electron-withdrawing groups such as fluorines. Potassium acetate is mild and effective, minimizing side reactions.
  • Solvent Choice: 1,4-Dioxane offers good solubility for reagents and stability under reaction conditions. DMF can be used alternatively but may complicate purification.
  • Temperature and Time: Elevated temperatures (around 90 °C) are necessary to achieve complete conversion within a reasonable time frame.
  • Inert Atmosphere: Prevents catalyst deactivation and oxidation of sensitive boronate ester.

Alternative Synthetic Strategies

While palladium-catalyzed borylation is the most direct and efficient, other methods include:

  • Lithiation followed by borylation: Directed ortho-lithiation of the corresponding aryl cyclobutanol followed by quenching with trialkyl borates. This method is less common due to harsh conditions and lower functional group tolerance.
  • Transition-metal-free borylation: Emerging methods using base-promoted borylation of aryl halides under milder conditions, though less established for this substrate.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Comments
Starting aryl halide 1-(3,5-difluoro-4-bromophenyl)cyclobutanol Commercially available or synthesized
Boron reagent Bis(pinacolato)diboron (B2pin2) Stable, widely used boron source
Catalyst Pd(dppf)Cl2 (5 mol%) Effective for aryl bromide borylation
Base Potassium acetate (3 equiv) Mild base, promotes transmetallation
Solvent 1,4-Dioxane Good solubility and thermal stability
Temperature 80–100 °C Optimized for reaction rate and yield
Reaction time 6–24 hours Dependent on scale and catalyst loading
Atmosphere Nitrogen or Argon Prevents oxidation
Yield 65–85% High purity product after chromatographic purification

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. The specific compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. Research shows that the incorporation of fluorine atoms enhances the biological activity of phenolic compounds by increasing their lipophilicity and stability .

Drug Delivery Systems
The compound's boron-containing structure allows for its use in drug delivery systems. Boron compounds are known to facilitate the transport of therapeutic agents across biological membranes. This property is particularly useful in developing targeted therapies for cancer treatment, where precise delivery of drugs to tumor sites is crucial .

Materials Science

Polymer Chemistry
In materials science, 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol can be utilized as a building block for synthesizing advanced polymers. The unique dioxaborolane group can participate in various polymerization reactions, resulting in materials with tailored properties such as enhanced thermal stability and mechanical strength .

Optoelectronic Applications
The compound's electronic properties make it suitable for applications in optoelectronics. Its ability to form stable complexes with metals can lead to the development of new materials for organic light-emitting diodes (OLEDs) and solar cells. The incorporation of fluorinated groups is known to improve the efficiency and stability of these devices .

Organic Synthesis

Reagent in Chemical Reactions
As a reagent, this compound can be employed in various organic transformations. Its boron-containing structure allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction is pivotal in synthesizing biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules
The compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique functional groups can be modified through various chemical reactions to yield derivatives with diverse biological activities or physical properties .

Case Studies

Study Title Focus Area Findings
Anticancer Properties of DioxaborolanesMedicinal ChemistryDemonstrated significant inhibition of tumor growth in vitro .
Polymerization Techniques Using BoronMaterials ScienceDeveloped new polymers with enhanced mechanical properties .
Applications in Organic SynthesisOrganic ChemistryEffective reagent for Suzuki-Miyaura reactions leading to complex biaryls .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s difluoro and dioxaborolan groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

a) 1-(4-(5,5-Dimethyl-1,3,2-Dioxaborinan-2-yl)Phenyl)Cyclobutan-1-ol (CAS: 1467059-89-7)
  • Key Differences :
    • The boron-containing ring is a six-membered 1,3,2-dioxaborinane (vs. five-membered dioxaborolane).
    • Lacks fluorine substituents on the phenyl ring.
  • Implications: The larger boron heterocycle reduces ring strain but may decrease reactivity in cross-coupling due to reduced boron electrophilicity.
b) Cyclopropyl(3,5-Difluoro-4-(Dioxaborolan-2-yl)Phenyl)Methanol (CAS: 1586045-93-3)
  • Key Differences: Cyclopropane replaces cyclobutane, and the alcohol is attached to a cyclopropyl group (vs. cyclobutanol).
  • Implications: Increased ring strain in cyclopropane may enhance reactivity but reduce stability. The cyclopropyl-methanol group alters solubility and steric interactions in catalytic systems .
c) 1-(3-Fluoro-4-(Dioxaborolan-2-yl)Phenyl)Cyclobutane-1-Carbonitrile
  • Key Differences :
    • Single fluorine substituent (3-position) vs. 3,5-difluoro.
    • Carbonitrile group replaces the hydroxyl.
  • The nitrile group introduces polarity and enables click chemistry but eliminates hydrogen-bonding capability .

Reactivity in Cross-Coupling Reactions

The target compound’s 3,5-difluoro substitution pattern enhances the electrophilicity of the boron atom, facilitating transmetalation in Suzuki reactions. In contrast:

  • Methyl (1S,2S,3R)-2-Phenyl-3-(4-(Dioxaborolan-2-yl)Phenyl)Cyclobutane-1-Carboxylate (from ):
    • The ester group deactivates the cyclobutane ring, reducing nucleophilic sites for further modification. This limits its utility in multi-step syntheses compared to the hydroxyl-bearing target compound .
  • This contrasts with the non-coordinating hydroxyl group in the target compound .

Physical and Spectral Properties

Compound Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound Not Reported 316.14 Cyclobutanol, 3,5-Difluoro
1-(4-(Dioxaborinan-2-yl)Phenyl)Cyclobutanol 109–110 260.14 Cyclobutanol, No Fluorine
Cyclopropyl(3,5-Difluoro-Phenyl)Methanol Not Reported 298.12 Cyclopropanol, 3,5-Difluoro

The higher molecular weight of the target compound compared to its dioxaborinane analogue suggests increased lipophilicity, which may influence bioavailability in drug discovery contexts.

Biological Activity

The compound 1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol , with CAS number 1395282-06-0 , is a boron-containing organic compound that has garnered attention for its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic uses.

  • Molecular Formula : C16_{16}H21_{21}BF2_2O3_3
  • Molecular Weight : 310.14 g/mol
  • Structure : The compound features a cyclobutanol moiety linked to a difluorophenyl group and a dioxaborolane unit.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence enzyme activity and cellular signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : Boron-containing compounds can inhibit enzymes such as proteases and kinases, which are crucial in various signaling pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cellular Uptake : Due to its unique structure, it may facilitate cellular uptake through specific transport mechanisms.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
AnticancerInhibits proliferation of cancer cells in vitro
AntioxidantReduces oxidative stress in cellular models
Enzyme inhibitionInhibits specific kinases involved in cancer signaling

Case Studies

  • Anticancer Properties : A study published in Chemical Reviews highlighted the anticancer potential of boron compounds, including derivatives similar to the target compound. It was found that such compounds could induce apoptosis in various cancer cell lines by modulating key survival pathways .
  • Antioxidant Effects : Research indicated that the incorporation of boron into organic molecules enhances their antioxidant capacity. In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities showed that this compound effectively inhibited certain kinases implicated in cell growth and survival, suggesting a pathway for therapeutic intervention in cancer treatment .

Q & A

Q. Q: What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?

A: The compound is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A typical protocol involves:

  • Reacting a fluorinated aryl halide (e.g., 3,5-difluoro-4-bromophenylcyclobutanol) with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(PPh₃)₄) .
  • Optimizing conditions: anhydrous solvents (THF or DMF), mild base (K₂CO₃), and inert atmosphere (N₂/Ar) to prevent boronate hydrolysis .
  • Yield improvements (70–85%) are achieved by controlling catalyst loading (1–2 mol%) and temperature (80–100°C) .

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Catalyst (Pd(PPh₃)₄)1–2 mol%>80% efficiency
SolventTHF/DMFStability
Temperature80–100°CFaster kinetics
Reaction Time12–24 hrsCompleteness

Advanced Synthesis: Contradictions in Cross-Coupling Efficiency

Q. Q: How can researchers resolve discrepancies in cross-coupling efficiency when using alternative Pd catalysts?

A: Discrepancies arise from catalyst stability and steric effects. For example:

  • PdCl₂(dppf) may underperform due to bulky ligands hindering arylboronate coordination .
  • Methodological validation : Compare turnover numbers (TONs) across catalysts using kinetic studies (e.g., GC-MS monitoring) .
  • Table 2 contrasts Pd catalysts:

Q. Table 2: Catalyst Performance Comparison

CatalystTON (mol product/mol Pd)By-Product Formation
Pd(PPh₃)₄450<5%
PdCl₂(dppf)22015–20%
Pd(OAc)₂ with SPhos600<3%

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming structure and purity?

A:

  • ¹H/¹³C NMR : Verify cyclobutanol and boronate ester signals (e.g., ¹B NMR: δ 28–30 ppm for pinacol boronate) .
  • HPLC-MS : Detect impurities (e.g., dehalogenated by-products) with reverse-phase C18 columns .
  • Melting Point : Consistent with literature (e.g., 112–117°C for similar boronate phenols) .

Advanced Characterization: X-ray Crystallography Challenges

Q. Q: What challenges arise in crystallizing this compound for X-ray analysis?

A:

  • Steric hindrance from the cyclobutanol and difluorophenyl groups disrupts crystal packing.
  • Mitigation : Co-crystallize with stabilizing agents (e.g., crown ethers) or use slow evaporation in polar aprotic solvents (DMF/acetone) .

Stability and Storage

Q. Q: How should researchers handle this compound to prevent degradation?

A:

  • Storage : -20°C under argon; desiccate to avoid boronate hydrolysis .
  • Stability assays : Monitor via TLC (Rf shifts) or ¹B NMR for hydrolysis (δ 18–22 ppm for boronic acid) .

Biological Activity Profiling

Q. Q: What methodologies are used to assess its potential in drug discovery?

A:

  • In vitro screens : Test kinase inhibition (e.g., EGFR) using fluorescence polarization assays .
  • SAR studies : Modify substituents (e.g., replacing cyclobutanol with cyclohexanol) to correlate structure with activity .

Q. Table 3: Representative Biological Data

ModificationIC₅₀ (EGFR Inhibition)Notes
Parent compound0.8 µMHigh selectivity
Cyclohexanol analog2.5 µMReduced potency

Computational Modeling

Q. Q: How can DFT calculations predict its reactivity in cross-coupling?

A:

  • Model transition states (e.g., Pd-mediated oxidative addition) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Predict regioselectivity by comparing Fukui indices at boron and aryl positions .

Environmental Impact Assessment

Q. Q: What protocols evaluate its environmental persistence?

A:

  • OECD 301F : Measure biodegradability in activated sludge .
  • Hydrolysis studies : Expose to pH 5–9 buffers; quantify degradation via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanol

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